Arginine Vasopressin-d5

Description

Properties

IUPAC Name |

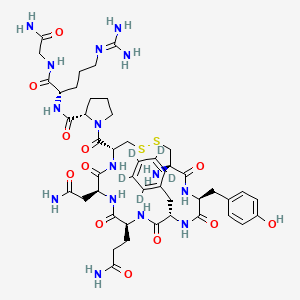

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-WLZQOHKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arginine Vasopressin-d5: A Technical Guide for Advanced Bioanalytical Applications

This guide provides an in-depth technical overview of Arginine Vasopressin-d5 (AVP-d5), a critical tool in modern bioanalytical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles behind its primary application and provides detailed methodologies for its effective use.

Foundational Understanding: Arginine Vasopressin (AVP)

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2][3] It plays a pivotal role in maintaining water homeostasis, blood pressure regulation, and has complex functions within the central nervous system as a neurotransmitter/neuromodulator.[3][4][5] AVP exerts its physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[4][6][7]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptor activation leads to vasoconstriction.[4][8]

-

V1b Receptors: Found in the anterior pituitary, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[4][6]

-

V2 Receptors: Predominantly expressed in the collecting ducts of the kidneys, V2 receptor stimulation mediates the antidiuretic effect by promoting water reabsorption.[4][6]

The accurate quantification of endogenous AVP is crucial for diagnosing and understanding various pathological conditions, including diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[2][9] However, the low physiological concentrations of AVP in biological fluids present a significant analytical challenge.[2][10]

AVP Signaling Pathways

The binding of AVP to its receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to appreciating the hormone's physiological effects and the context in which its quantification is critical.

This compound: The Rationale for Deuteration

This compound is a stable isotope-labeled (SIL) analog of AVP.[11] In AVP-d5, five hydrogen atoms on the phenylalanine residue's phenyl group are replaced with deuterium atoms.[12]

Chemical Properties of AVP vs. AVP-d5

| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆D₅H₆₀N₁₅O₁₂S₂ |

| Molecular Weight | ~1084.23 g/mol | ~1089.26 g/mol [13] |

| Isotopic Enrichment | Natural Abundance | Enriched with 5 Deuterium atoms |

| Chemical Reactivity | Identical | Virtually Identical |

| Biological Activity | Biologically Active | Assumed to be Biologically Identical |

The core principle behind using AVP-d5 in research is that it is chemically and physically identical to endogenous AVP in its behavior during sample extraction, chromatography, and ionization in a mass spectrometer.[14][15] However, due to the mass difference imparted by the deuterium atoms, it can be distinctly identified and measured by a mass spectrometer.[11] This characteristic makes AVP-d5 an ideal internal standard for quantitative bioanalysis.[11]

Primary Research Application: AVP-d5 as an Internal Standard in LC-MS/MS

The gold standard for the quantification of small molecules and peptides in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] The primary and most critical use of AVP-d5 is as an internal standard (IS) in such assays.[11]

Causality Behind Using a Stable Isotope-Labeled Internal Standard

Using a SIL-IS like AVP-d5 is a self-validating system that corrects for variability at multiple stages of the analytical process:

-

Sample Preparation and Extraction: During procedures like solid-phase extraction (SPE) or protein precipitation, any loss of the analyte (AVP) will be mirrored by a proportional loss of the IS (AVP-d5).[15] This is because their identical chemical structures result in the same extraction recovery.

-

Chromatographic Separation: AVP and AVP-d5 co-elute or elute very closely during liquid chromatography, ensuring they enter the mass spectrometer under the same conditions.

-

Mass Spectrometric Ionization: Variations in ionization efficiency within the mass spectrometer's source, often caused by matrix effects, will affect both the analyte and the IS equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are normalized, leading to highly accurate and precise quantification.[15] This is a significant advantage over traditional methods like radioimmunoassay (RIA), which can be less specific and accurate, especially at low concentrations.[9][10]

Experimental Workflow: Quantification of AVP in Human Plasma

The following protocol is a synthesized, representative methodology based on established practices for AVP quantification.[10][16][17]

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of AVP-d5 in a suitable solvent (e.g., 0.1% formic acid in water).

-

Prepare calibration standards by spiking known concentrations of unlabeled AVP into a surrogate matrix (e.g., charcoal-stripped plasma).

-

To each plasma sample, quality control sample, and calibrator, add a fixed amount of the AVP-d5 internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition a weak cation exchange SPE cartridge.

-

Load the plasma samples onto the cartridges. AVP and AVP-d5 will bind to the sorbent.

-

Wash the cartridges to remove interfering substances.

-

Elute AVP and AVP-d5 with an appropriate solvent mixture.

-

-

Evaporation and Reconstitution:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate the analytes from matrix components on a C18 reverse-phase column using a gradient elution.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for AVP: Monitor the transition from the precursor ion (e.g., [M+2H]²⁺ at m/z 542.8) to a specific product ion (e.g., m/z 328.3).[17][18]

-

MRM Transition for AVP-d5: Monitor the transition from its precursor ion (e.g., [M+2H]²⁺ at m/z ~545.3) to the same or a corresponding product ion.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the AVP and AVP-d5 MRM transitions.

-

Calculate the peak area ratio (AVP/AVP-d5) for all samples.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of AVP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Other Research Applications

While its primary use is as an internal standard, AVP-d5 can also serve as a tracer in studies investigating the pharmacokinetics (PK) and metabolism of AVP.[11] By administering AVP-d5, researchers can differentiate the exogenous, labeled hormone from the endogenous, unlabeled AVP. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the body's own AVP.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Arginine Vasopressin. Its role as a stable isotope-labeled internal standard in LC-MS/MS methodologies represents the pinnacle of bioanalytical rigor, enabling the generation of reliable data essential for both clinical diagnostics and fundamental research. By compensating for analytical variability, AVP-d5 ensures that measurements of this potent and low-abundance hormone are both trustworthy and reproducible.

References

-

Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct. (n.d.). ResearchGate. Retrieved from [Link]

-

Wasilewski, M. A., Myers, V. D., Recchia, F. A., Feldman, A. M., & Tilley, D. G. (2016). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. Cellular Signalling, 28(3), 224–233. Retrieved from [Link]

-

Baylis, P. H. (1987). Measurement of arginine vasopressin. Annals of Clinical Biochemistry, 24(Pt 6), 547–557. Retrieved from [Link]

-

The Arginine Vasopressin Receptor (AVPR). (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Arginine vasopressin (AVP) receptors. (2010). Cardio-guide. Retrieved from [Link]

-

Oiso, Y., et al. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. Scientific Reports, 14(1), 9478. Retrieved from [Link]

-

Baylis, P. H. (1987). Measurement of Arginine Vasopressin. ResearchGate. Retrieved from [Link]

-

Goldsmith, S. R. (2006). Is there a cardiovascular rationale for the use of combined vasopressin V1a/V2 receptor antagonists? The American Journal of Medicine, 119(7 Suppl 1), S72–S78. Retrieved from [Link]

-

Vilhardt, H., & Lundin, S. (1986). Metabolism of vasopressin, oxytocin, and their analogues in the human gastrointestinal tract. Acta Endocrinologica, 113(3), 425–431. Retrieved from [Link]

-

Jurek, B., & Neumann, I. D. (2018). Arginine Vasopressin, Synaptic Plasticity, and Brain Networks. CNS Neuroscience & Therapeutics, 24(7), 587–597. Retrieved from [Link]

-

AVP gene. (n.d.). Wikipedia. Retrieved from [Link]

-

Gazis, D., & Sawyer, W. H. (1978). Elimination of infused arginine-vasopressin and its long-acting deaminated analogue in rats. Journal of Endocrinology, 78(2), 177–184. Retrieved from [Link]

-

Tsukazaki, H., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. Retrieved from [Link]

-

Wu, J., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

-

Hirasawa, A., et al. (1999). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. The Journal of Physiology, 518(Pt 3), 747–759. Retrieved from [Link]

-

Vasopressin receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Vasopressin Manufacturing Profile. (n.d.). Peptide Forge. Retrieved from [Link]

-

Wu, J., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. Retrieved from [Link]

-

Zhang, D., et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 330–337. Retrieved from [Link]

-

Flegel, M., et al. (1993). Synthesis and Biological Activities of Arginine-Vasopressin Analogues With 4-hydroxyproline in Position 7. Peptides, 14(3), 451–457. Retrieved from [Link]

-

Horie, K., et al. (2014). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 30(6), 665–672. Retrieved from [Link]

-

Fjellestad-Paulsen, A., et al. (1993). Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers. Clinical Endocrinology, 38(2), 177–182. Retrieved from [Link]

-

Williams, T. D., et al. (1986). Antidiuretic effect and pharmacokinetics of oral 1-desamino-8-D-arginine vasopressin. 1. Studies in adults and children. The Journal of Clinical Endocrinology and Metabolism, 63(1), 129–132. Retrieved from [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine-vasopressin: Direct-and-indirect-action-on-metabolism. Peptides, 142, 170555. Retrieved from [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. Peptides, 142, 170555. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Lam, K. S., et al. (1997). Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus. British Journal of Clinical Pharmacology, 44(3), 259–265. Retrieved from [Link]

-

AVP (arginine vasopressin) synthesis and structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Rado, J. P., et al. (1979). Pharmacokinetics of 1-desamino-8-D-arginine vasopressin (DDAVP) in patients with central diabetes insipidus. The Journal of Clinical Endocrinology and Metabolism, 49(6), 958–961. Retrieved from [Link]

-

Igarashi, T., et al. (1995). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Biological & Pharmaceutical Bulletin, 18(9), 1251–1256. Retrieved from [Link]

-

Zhang, D., et al. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. Retrieved from [Link]

-

Bioanalytical method validation. (n.d.). Science.gov. Retrieved from [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. University of Bristol. Retrieved from [Link]

-

Horie, K., et al. (2014). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. ResearchGate. Retrieved from [Link]

Sources

- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. johnsonfrancis.org [johnsonfrancis.org]

- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 8. Is there a cardiovascular rationale for the use of combined vasopressin V1a/V2 receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Arginine Vasopressin-d5 chemical structure and properties

An In-Depth Technical Guide to Arginine Vasopressin-d5 for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (AVP-d5), a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, and its indispensable role as an internal standard in quantitative mass spectrometry. The narrative will explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and reproducible results.

Foundational Understanding: From Endogenous Hormone to Analytical Standard

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus.[1][2] It plays a pivotal role in regulating water balance, blood pressure, and social behaviors.[3][4] As a hormone, AVP's primary functions include increasing water reabsorption in the kidneys and constricting arterioles, which raises peripheral vascular resistance and arterial blood pressure.[1] Beyond its hormonal role, AVP also acts as a neurotransmitter within the brain, influencing complex processes like social bonding and memory.[5]

This compound is a stable isotope-labeled (SIL) analog of the endogenous AVP molecule.[6] In AVP-d5, five hydrogen atoms on the phenylalanine residue's benzene ring are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[7] This subtle yet critical modification makes AVP-d5 an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[6][8]

The utility of deuterated standards is rooted in the principle of Stable Isotope Dilution (SID) . Because AVP-d5 is chemically identical to native AVP, it exhibits nearly identical physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer.[9][10] By introducing a known quantity of AVP-d5 into a biological sample, it serves as a precise reference to correct for analyte loss during sample preparation and for signal fluctuations (ion suppression or enhancement) during MS analysis, ensuring the highest possible accuracy and precision.[9][11]

Chemical Structure and Physicochemical Properties

The native Arginine Vasopressin sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with a disulfide bond between the two cysteine residues creating a cyclic structure.[1][12] In this compound, the key modification is on the Phenylalanine residue.

IUPAC Name: L-cysteinyl-L-tyrosyl-2,3,4,5,6-pentadeutero-L-phenylalanyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-arginyl-glycinamide (1->6)-disulfide.[7]

Caption: Schematic of AVP-d5 highlighting the peptide sequence and disulfide bridge.

Comparative Physicochemical Data

| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆H₆₀D₅N₁₅O₁₂S₂[6][13] |

| Average Molecular Weight | 1084.24 g/mol [13] | 1089.26 g/mol [6][13] |

| Monoisotopic Mass | 1083.4418 Da | 1088.4692 Da[7] |

| CAS Number | 113-79-1[13] | 1356383-11-3[7][14] |

The Indispensable Role of AVP-d5 in Quantitative Bioanalysis

Quantifying endogenous peptides like AVP in complex biological matrices such as plasma or urine presents significant analytical challenges. These matrices contain a multitude of interfering substances that can cause matrix effects , leading to unpredictable ionization suppression or enhancement in the mass spectrometer.[9] Furthermore, variability in sample preparation, especially during multi-step extraction procedures, can lead to inconsistent analyte recovery.[11]

Using AVP-d5 as an internal standard is the gold standard for mitigating these issues.[9]

-

Co-elution: AVP-d5 has nearly identical chromatographic properties to AVP, meaning they elute from the LC column at the same time. This ensures that both the analyte and the internal standard experience the same degree of matrix effects at the point of ionization.[10][11]

-

Correction for Sample Loss: Since AVP-d5 behaves identically to AVP during extraction, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[9]

-

Improved Precision and Accuracy: By calculating the ratio of the AVP signal to the AVP-d5 signal, the variability from sample preparation and matrix effects is normalized. This results in a highly robust, accurate, and reproducible quantification.[8][15]

Caption: Typical LC-MS/MS workflow using AVP-d5 as an internal standard.

Experimental Protocol: Quantification of AVP in Human Plasma

This protocol outlines a validated methodology for the sensitive quantification of AVP in human plasma using LC-MS/MS with AVP-d5 as an internal standard. The causality for key steps is explained to ensure methodological integrity.

4.1 Materials and Reagents

-

Arginine Vasopressin (AVP) certified reference material

-

This compound (AVP-d5)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Dichloromethane, LC-MS grade

-

Ultrapure water

-

Weak Cation Exchange Solid-Phase Extraction (SPE) cartridges

-

Human plasma (K₂EDTA)

4.2 Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to isolate AVP from complex plasma components like proteins and salts, which would otherwise interfere with the analysis. A weak-cation exchange mechanism is effective for retaining the positively charged AVP peptide.

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: To 500 µL of plasma, add 10 µL of AVP-d5 working solution (concentration determined during method development, e.g., 1 ng/mL) and vortex briefly. This early addition ensures the IS tracks the analyte through all subsequent steps.

-

Condition SPE Plate: Condition the wells of the SPE plate with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load Sample: Load the spiked plasma sample onto the conditioned SPE plate.

-

Wash: Wash the plate with 1 mL of a weak wash buffer (e.g., 2% formic acid in water) to remove unbound contaminants, followed by a stronger organic wash (e.g., acetonitrile) to remove lipids.

-

Elute: Elute AVP and AVP-d5 with 1 mL of an appropriate elution buffer (e.g., 5% ammonium hydroxide in acetonitrile). The basic pH neutralizes the peptide, releasing it from the sorbent.

-

Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4.3 LC-MS/MS Instrumentation and Conditions

Rationale: Reversed-phase chromatography is used to separate AVP from other remaining components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Adding a small amount of dichloromethane to the mobile phase can enhance sensitivity for certain peptides.[16]

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (with 0.02% Dichloromethane)[16] |

| Gradient | Optimized for separation (e.g., 5% B to 40% B over 5 minutes) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (AVP) | Q1: 542.8 m/z -> Q3: 328.3 m/z[16] |

| MRM Transition (AVP-d5) | Q1: 545.3 m/z -> Q3: 333.3 m/z (Predicted: +5 Da shift) |

4.4 Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of AVP into a surrogate matrix (e.g., stripped plasma) along with a constant concentration of AVP-d5.

-

Peak Integration: Integrate the chromatographic peak areas for the AVP and AVP-d5 MRM transitions.

-

Calculate Ratios: Determine the Peak Area Ratio (PAR) = (Peak Area of AVP) / (Peak Area of AVP-d5).

-

Quantify: Plot the PAR against the known concentrations of the calibrators. Use the resulting regression equation to calculate the concentration of AVP in the unknown samples based on their measured PAR.

Biological Context: AVP Receptor Signaling

Understanding the biological action of AVP is crucial for interpreting quantitative data. AVP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[3][17]

-

V1a Receptors: Found on vascular smooth muscle cells, mediating vasoconstriction.[3]

-

V1b Receptors: Located in the anterior pituitary, regulating the release of adrenocorticotropic hormone (ACTH).[3]

-

V2 Receptors: Predominantly expressed on the collecting ducts of renal tubules.[17] Their activation is key to AVP's antidiuretic effect.[18]

The V2 receptor signaling cascade is a classic example of GPCR function.

Caption: AVP signaling pathway via the V2 receptor in renal collecting duct cells.[19]

Binding of AVP to the V2 receptor activates the Gs alpha subunit of its associated G protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[18] PKA then phosphorylates aquaporin-2 (AQP2) containing vesicles, promoting their translocation and fusion with the apical membrane of the cell. The insertion of AQP2 water channels into the membrane dramatically increases water permeability, leading to enhanced water reabsorption from the urine back into circulation.[18]

Conclusion

This compound is more than just a labeled compound; it is an enabling technology for precision and accuracy in biomedical science. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of quantifying low-concentration endogenous peptides in complex biological fluids. By providing a reliable internal reference that meticulously mirrors the behavior of the native analyte, AVP-d5 empowers researchers to generate high-quality, reproducible data with the utmost confidence. This technical guide has detailed its chemical properties, analytical application, and biological context, providing a comprehensive framework for its effective use in drug development and clinical research.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

-

Wasilewski, M. A., Myers, V. D., Recchia, F. A., Feldman, A. M., & Tilley, D. G. (2016). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. Cellular Signalling, 28(3), 224–233. [Link]. Available from: [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. Peptides, 142, 170555. [Link]. Available from: [Link]

- The Indispensable Role of Deuterated Standards in Mass Spectrometry. (n.d.). Benchchem.

-

Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Vasopressin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. University of Bristol Research Portal. Retrieved January 16, 2026, from [Link]

-

Laczi, F., et al. (1995). Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Available from: [Link]

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Arginine vasopressin (AVP) receptors. (2010, October 16). Cardiology Website.

-

The Arginine Vasopressin Receptor (AVPR). (n.d.). Indigo Biosciences. Retrieved January 16, 2026, from [Link]

-

Role of vasopressin in regulation of metabolism and insulin secretion. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Arginine Vasopressin, Synaptic Plasticity, and Brain Networks. (2022). PubMed Central. Available from: [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 16, 2026, from [Link]

-

Williams, T. D., et al. (1987). Antidiuretic effect and pharmacokinetics of oral 1-desamino-8-D-arginine vasopressin. 1. Studies in adults and children. The Journal of Clinical Endocrinology and Metabolism. Available from: [Link]

-

Lee, H., et al. (2000). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Journal of Pharmacokinetics and Biopharmaceutics. Available from: [Link]

-

Lam, K. S., et al. (1996). Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus. British Journal of Clinical Pharmacology. Available from: [Link]

-

Conformational Studies on Arginine Vasopressin and Arginine Vasotocin by Proton Magnetic Resonance Spectroscopy. (1974). PubMed Central. Available from: [Link]

-

Arginine-, d-arginine-vasopressin, and their inverso analogues in micellar and liposomic models of cell membrane: CD, NMR, and molecular dynamics studies. (2014). National Institutes of Health. Available from: [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]

-

Vasopressin-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

NMR Studies of New Arginine Vasopressin Analogs Modified With alpha-2-indanylglycine Enantiomers at Position 2 Bound to Sodium Dodecyl Sulfate Micelles. (2010). PubMed. Available from: [Link]

-

Conformational studies of vasopressin and mesotocin using NMR spectroscopy and molecular modelling methods. Part I: Studies in water. (2004). PubMed. Available from: [Link]

-

AVP (arginine vasopressin) synthesis and structure. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Vasopressin. (n.d.). Peptide Forge. Retrieved January 16, 2026, from [Link]

-

Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. (2020). PubMed. Available from: [Link]

-

Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. (2015). PubMed. Available from: [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Structural characterization of arginine-vasopressin and lysine-vasopressin by Fourier-transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation. (2015). PubMed. Available from: [Link]

-

Vasopressin-d5. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Activities of Arginine-Vasopressin Analogues With 4-hydroxyproline in Position 7. (1987). PubMed. Available from: [Link]

-

Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. (2021). PubMed Central. Available from: [Link]

-

The representative structure of Arginine Vasopressin (AVP). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Supporting Information. (n.d.). IRIS Biotech. Retrieved January 16, 2026, from [Link]

-

Arginine-Vasopressin Deficiency. (2025, May 1). Yale Medicine. Retrieved January 16, 2026, from [Link]

Sources

- 1. Vasopressin - Wikipedia [en.wikipedia.org]

- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. barrowneuro.org [barrowneuro.org]

- 5. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aptochem.com [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. johnsonfrancis.org [johnsonfrancis.org]

- 19. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Synthesis-and-Isotopic-Labeling-of-Arginine-Vasopressin-d5

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and isotopic labeling of Arginine Vasopressin-d5 (AVP-d5). Arginine Vasopressin (AVP), a nonapeptide hormone, is critical in regulating water homeostasis and blood pressure.[1] Stable isotope-labeled versions, such as AVP-d5, are indispensable as internal standards for quantitative bioanalysis by mass spectrometry, offering enhanced accuracy and precision.[2][3] This document details the strategic incorporation of five deuterium atoms via a labeled proline precursor during Fmoc-based solid-phase peptide synthesis (SPPS). It offers field-proven insights into every critical stage, from resin preparation and automated synthesis to oxidative cyclization, rigorous purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and final characterization. The methodologies are presented to ensure scientific integrity, reproducibility, and a final product of high purity and isotopic enrichment, suitable for the most demanding research and drug development applications.

Introduction and Strategic Rationale

Arginine Vasopressin (AVP) is a cyclic nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, featuring a disulfide bridge between the cysteine residues at positions 1 and 6.[4][5] This structure is essential for its biological activity as an antidiuretic and vasopressor hormone.[1][4] In clinical and research settings, accurate quantification of AVP in biological matrices is crucial. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose, but it relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation and analysis.[2][3]

AVP-d5 serves as an ideal SIL-IS. It is chemically identical to the endogenous AVP, ensuring it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, its five-dalton mass shift allows it to be distinguished and measured independently. The strategic incorporation of deuterium atoms into a stable, non-exchangeable position within the molecule is paramount. This guide focuses on the synthesis of AVP-d5 by incorporating a deuterated L-proline residue at position 7. The use of Fmoc-L-Pro-d5 (specifically, Fmoc-L-proline-2,3,3,4,4,5,5-d7 is commercially available, though for a d5 label, a custom or specifically sourced d5 variant would be used) provides a robust method for introducing the isotopic label during standard solid-phase peptide synthesis (SPPS).

Key Objectives of This Guide:

-

To provide a detailed, step-by-step protocol for the synthesis of AVP-d5 using Fmoc-SPPS.

-

To explain the rationale behind key process parameters, from protecting group strategy to purification and cyclization conditions.

-

To present a self-validating workflow with integrated quality control checkpoints.

-

To equip researchers and drug development professionals with the technical knowledge to produce and verify high-purity AVP-d5.

Synthesis and Labeling Workflow

The overall process is a multi-stage workflow that begins with the controlled, stepwise assembly of the peptide on a solid support, followed by cleavage, cyclization, purification, and verification.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for C-terminal amide |

| Fmoc-Protected Amino Acids | High purity, L-configuration | Peptide building blocks |

| Fmoc-L-Pro-d5 | Isotopically enriched (>98%) | Introduction of deuterium label |

| HBTU / HATU | Peptide grade | Coupling activator |

| N,N-Diisopropylethylamine (DIEA) | Peptide grade | Activation base |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Primary solvent |

| Piperidine | ACS grade | Fmoc deprotection reagent |

| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Cleavage and deprotection |

| Triisopropylsilane (TIS) | >98% | Cation scavenger |

| 1,2-Ethanedithiol (EDT) | >98% | Cation scavenger, protects Cys |

| Diethyl Ether | Anhydrous, cold (-20°C) | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | HPLC mobile phase |

| Ammonium Bicarbonate | ACS grade | Oxidation buffer |

Step 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis utilizes the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which involves a base-labile Nα-protecting group, allowing for orthogonal deprotection of acid-labile side-chain protecting groups.[6][7][8] The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Cysteine) on a Rink Amide resin to yield the C-terminal amide upon final cleavage.[5]

Protocol:

-

Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).

-

Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Allow to pre-activate for 2 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. For the crucial step involving the labeled precursor, use Fmoc-L-Pro-d5 . c. Washing: Wash the resin thoroughly with DMF (5x).

-

In-Process Monitoring: After each coupling step, perform a qualitative Kaiser test. A negative result (beads remain yellow) indicates a complete reaction (>99.5% coupling efficiency). If the test is positive (beads turn blue), recouple the amino acid. Double coupling is recommended for hindered residues like Arginine and Proline.[5]

-

Sequence Assembly: Repeat the deprotection and coupling cycles according to the AVP sequence in reverse order (Gly, Arg(Pbf), Pro-d5 , Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)). The side-chain protecting groups (in parentheses) prevent unwanted side reactions.

Step 2: Cleavage and Deprotection

Once the full-length peptide is assembled on the resin, it is cleaved from the support, and all side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail: TFA/TIS/H₂O/EDT (94:2.5:2.5:1 v/v) . The scavengers (TIS, H₂O, EDT) are critical to capture the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Cysteine and Tyrosine.[5]

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir gently for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the linear, fully deprotected AVP-d5 peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide. Wash the pellet with cold ether (3x) to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. This yields the linear AVP-d5 with free thiol (-SH) groups on both cysteine residues.

Step 3: Oxidative Cyclization (Disulfide Bond Formation)

The formation of the intramolecular disulfide bridge between Cys1 and Cys6 is essential for biological activity and is one of the most critical steps.[5][9] Air oxidation in a dilute, slightly alkaline solution is a robust and common method that favors intramolecular cyclization over intermolecular polymerization.[5]

Protocol:

-

Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL). This high dilution is crucial to minimize the formation of dimers and oligomers.

-

Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.

-

Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The linear peptide will have a mass of (M+2H), while the cyclized product will have a mass of M. The reaction is complete when the peak corresponding to the linear peptide is <5% of the total peptide content.

-

Once cyclization is complete, acidify the solution to pH 4-5 with glacial acetic acid to quench the reaction.

-

Lyophilize the solution to obtain the crude cyclized AVP-d5.

Step 4: Purification by RP-HPLC

Purification is necessary to remove impurities such as deletion sequences, incompletely deprotected peptides, and oxidation byproducts.

Protocol:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Procedure: a. Dissolve the crude cyclized peptide in Mobile Phase A. b. Inject the solution onto the equilibrated C18 column. c. Elute the peptide using a shallow gradient, for example, 15-35% Mobile Phase B over 60 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect fractions across the main peak and analyze each for purity by analytical HPLC and identity by mass spectrometry.

-

Pool the fractions that meet the purity specification (typically >98%).

-

Remove the acetonitrile via rotary evaporation and lyophilize the remaining aqueous solution to yield the final, highly pure AVP-d5 as a white, fluffy powder.

Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the final product.

Mass Spectrometry

Mass spectrometry provides the definitive confirmation of molecular weight, verifying both the correct peptide sequence and the successful incorporation of the five deuterium atoms.

| Analyte | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+2H]²⁺ (m/z) |

| Arginine Vasopressin (AVP) | 1083.4364 | 1084.4 | 542.7 |

| This compound (AVP-d5) | 1088.4678 | 1089.5 | 545.2 |

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this analysis.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. The AVP-d5 should appear as a single, sharp peak. Purity is calculated based on the peak area percentage. The acceptance criterion for use as a quantitative standard is typically ≥98%.

Caption: Quality control workflow using analytical HPLC.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. By integrating a deuterated proline building block into a well-established Fmoc-SPPS workflow, researchers can reliably produce high-quality, isotopically labeled peptide. The described steps for cleavage, oxidative cyclization, and HPLC purification are critical for achieving the high purity required for its application as an internal standard in sensitive bioanalytical assays. The causality-driven explanations and integrated QC checkpoints provide a framework for troubleshooting and ensure the final product meets the rigorous standards of the scientific and drug development communities.

References

-

Muttenthaler, M., et al. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Frontiers in Endocrinology. Available at: [Link]

-

Peptide Forge. (n.d.). Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. Available at: [Link]

-

LifeTein. (2024). The Power of Deuterated Peptides: A New Wave in Drug Development. Available at: [Link]

-

Yusuf, A., et al. (2016). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. Chemistry and Materials Research. Available at: [Link]

-

Stemkovich, A. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development. Available at: [Link]

-

Yao, C., et al. (2024). The Disulfide Bond-Mediated Cyclization of Oral Peptides. Current Protein & Peptide Science. Available at: [Link]

Sources

- 1. Vasopressin - Wikipedia [en.wikipedia.org]

- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 4. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptideforge.com [peptideforge.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

The Quintessential Guide to Arginine Vasopressin-d5 as an Internal Standard in Quantitative Bioanalysis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The accurate quantification of endogenous peptides like Arginine Vasopressin (AVP) in complex biological matrices presents a significant bioanalytical challenge. AVP's low physiological concentrations and susceptibility to degradation necessitate a robust and precise analytical methodology. This technical guide provides an in-depth exploration of the function and application of Arginine Vasopressin-d5 (AVP-d5) as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the fundamental principles that make AVP-d5 the gold standard for this application, provide detailed, field-proven protocols, and discuss the critical aspects of method validation and data interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to implement and optimize AVP quantification assays, ensuring data of the highest integrity and reliability.

The Imperative for an Ideal Internal Standard in AVP Quantification

Arginine Vasopressin is a nonapeptide hormone critical in regulating water homeostasis, blood pressure, and various neurological processes.[1] Its measurement in plasma or urine is a key biomarker for conditions like diabetes insipidus.[2] However, quantifying AVP is fraught with challenges:

-

Low Endogenous Levels: Circulating concentrations are typically in the low pg/mL range, demanding highly sensitive assays.[1]

-

Complex Matrices: Plasma and urine contain a multitude of potentially interfering substances that can affect analytical accuracy.[3]

-

Sample Preparation Variability: Multi-step extraction procedures, such as solid-phase extraction (SPE), are necessary to isolate AVP and can introduce variability in recovery.[2]

-

Instrumental Drift and Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is a common phenomenon that can drastically alter the analyte signal and compromise quantitative accuracy.[4]

An internal standard (IS) is introduced into a sample at a known concentration at the earliest stage of sample preparation to correct for these sources of error.[5] The fundamental principle is that the IS should behave identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization). By measuring the ratio of the analyte's signal to the IS's signal, any variations affecting the analyte will proportionally affect the IS, thus canceling out the error.

Stable isotope-labeled internal standards are considered the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition.[6] This near-perfect chemical and physical homology ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.[5][7] this compound, a deuterated analog of AVP, fulfills this role exceptionally.

Unveiling this compound: Properties and Rationale

This compound is a synthetic version of AVP where five hydrogen atoms on the phenylalanine residue's benzene ring have been replaced with deuterium atoms.[4]

| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆D₅H₆₀N₁₅O₁₂S₂ |

| Average Molecular Weight | ~1084.2 g/mol [8] | ~1089.3 g/mol [4] |

| Deuterium Label Position | N/A | Phenylalanine residue (pentadeuteriophenyl)[4] |

| Chemical Identity | Identical to endogenous AVP | Chemically identical to AVP |

Table 1: Physicochemical Properties Comparison

Why the Phenylalanine-d5 Position is Critical:

The choice of labeling position is paramount for the stability and reliability of a deuterated standard.[9]

-

Chemical Stability: The deuterium atoms are attached to an aromatic ring, making them non-exchangeable under typical aqueous and physiological conditions. Placing labels on labile sites, like hydroxyl (-OH) or amine (-NH) groups, could lead to back-exchange with hydrogen from the solvent, compromising the isotopic purity of the standard.[10]

-

Sufficient Mass Shift: The +5 Dalton mass difference provides a clear separation between the mass-to-charge (m/z) ratios of the analyte and the internal standard in the mass spectrometer, preventing isotopic crosstalk or interference.

-

Minimal Isotopic Effect: While deuteration can sometimes lead to slight changes in chromatographic retention time (the "isotope effect"), labeling on the phenyl ring generally results in minimal and consistent shifts.[11][12] This ensures that AVP and AVP-d5 co-elute, a critical requirement for effective compensation of matrix effects.[13]

The Bioanalytical Workflow: A Step-by-Step Protocol

The following protocol represents a synthesized, best-practice approach for the quantification of AVP in human plasma using AVP-d5 as an internal standard.

Diagram of the AVP Bioanalytical Workflow

Caption: End-to-end workflow for AVP quantification using AVP-d5 IS.

Experimental Protocol:

-

Sample Collection and Handling:

-

Collect whole blood in K₂-EDTA tubes. Immediately place on ice to minimize enzymatic degradation.

-

Centrifuge at 4°C (e.g., 2000 x g for 15 minutes) within 30 minutes of collection.

-

Harvest the plasma and store at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.

-

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare separate stock solutions of AVP and AVP-d5 in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

Prepare a working internal standard solution (e.g., 100 pg/mL AVP-d5).

-

Prepare calibration standards by spiking pooled, analyte-free human plasma with AVP across the desired concentration range (e.g., 1.0 - 40 pg/mL).[2]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction (Solid-Phase Extraction - SPE):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 200 µL of each sample, add a precise volume (e.g., 20 µL) of the AVP-d5 working solution. This step is critical; the IS must be added before any purification to account for extraction losses.[5]

-

Vortex briefly.

-

Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

Condition a weak cation exchange (WCX) SPE cartridge (e.g., Waters Oasis WCX) with methanol followed by equilibration with water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge to remove interfering components (e.g., with an ammonium acetate buffer, followed by methanol).

-

Elute the AVP and AVP-d5 from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute AVP, followed by a column wash and re-equilibration.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both AVP and AVP-d5. For AVP, a common transition is from the doubly charged precursor ion m/z 542.8 to a product ion of m/z 328.3.[14] For AVP-d5, the precursor would be approximately m/z 545.3 (a +2.5 Da shift for the doubly charged ion).

-

-

Method Validation: A System of Self-Validation

A bioanalytical method is only as reliable as its validation. Following guidelines from regulatory bodies like the FDA is essential.[8] The use of AVP-d5 simplifies and strengthens the validation process.

| Validation Parameter | Description & Causality | Typical Acceptance Criteria (FDA) |

| Selectivity | The ability to differentiate and quantify AVP from other matrix components. AVP-d5 helps confirm peak identity by consistent retention time ratio. | No significant interfering peaks at the retention time of AVP and AVP-d5 in blank matrix. |

| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among measurements. AVP-d5 corrects for variability, leading to high accuracy and precision. | Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: ≤15% RSD (≤20% at LLOQ). |

| Calibration Curve | Demonstrates the relationship between the analyte/IS peak area ratio and the nominal concentration. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be ≥5x blank. Accuracy within ±20%, Precision ≤20% RSD.[2] |

| Recovery | The efficiency of the extraction process. AVP-d5 provides the most accurate measure of AVP recovery as it experiences identical losses. | While not strictly defined by FDA, recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. AVP-d5 co-elutes and experiences the same effect, thus correcting for it. | Matrix factor should be consistent across different lots of matrix. |

| Stability | AVP stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). AVP-d5 helps ensure that any degradation of AVP is accurately tracked. | Analyte concentration should be within ±15% of the nominal concentration after storage. |

Table 2: Key Bioanalytical Validation Parameters

Data Interpretation and Field-Proven Insights

-

The Peak Area Ratio is Key: The absolute response of both AVP and AVP-d5 may vary significantly between samples due to matrix effects. However, the ratio of their peak areas should remain constant for a given concentration. This ratio is what is plotted against concentration to generate the calibration curve.

-

Chromatographic Co-elution: It is critical to verify that AVP and AVP-d5 co-elute. A slight, consistent shift is acceptable, but a drifting retention time difference can indicate a problem with the chromatography or a potential issue with the stability of the deuterated standard.[13]

-

Isotopic Purity: Ensure the AVP-d5 standard has high isotopic purity and is free from unlabeled AVP. Contamination of the IS with the analyte will lead to an overestimation of the AVP concentration, particularly at the LLOQ.

Logical Framework for Troubleshooting

Caption: Troubleshooting logic for common issues in AVP assays.

Conclusion

The use of this compound as an internal standard is not merely a technical choice but a foundational pillar for generating reliable, reproducible, and accurate quantitative data for AVP. Its near-identical physicochemical properties to the native analyte allow it to act as a perfect control, compensating for the inevitable variations inherent in complex bioanalytical workflows. By understanding the principles behind its function, adhering to rigorous, well-designed protocols, and performing comprehensive method validation, researchers can achieve the highest level of confidence in their results. This guide serves as a comprehensive resource to empower scientists in drug development and clinical research to master the quantification of this challenging but vital peptide hormone.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Zhang, G., et al. (2016). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Chromatography B, 1033-1034, 308-314. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Ota, Y., et al. (2015). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Biological and Pharmaceutical Bulletin, 38(11), 1739-1744. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Scientific Reports. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. [Link]

-

PubChem. Argipressin. National Center for Biotechnology Information. [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]

- Jemal, M., & Xia, Y. Q. (2006). The need for a stable isotope-labeled internal standard for quantitative bioanalytical LC/MS/MS. Current Drug Metabolism, 7(5), 491-502.

-

Berthemy, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 16-29. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

ResearchGate. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]

Sources

- 1. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arginine vasopressin 1-8 | C44H61N13O12S2 | CID 53481539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Argipressin | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Arginine Vasopressin-d5 for High-Precision Quantitative Bioanalysis

Introduction

Arginine Vasopressin (AVP), an endogenous nonapeptide hormone, is a critical regulator of water homeostasis, blood pressure, and various neurological processes.[1][2] Accurate quantification of AVP in biological matrices is paramount for both clinical diagnostics and pharmaceutical research, yet its low physiological concentrations and susceptibility to degradation pose significant analytical challenges. Traditional methods like radioimmunoassays (RIAs) often suffer from technical limitations and insufficient accuracy, especially at low concentrations.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and specificity.[3]

This guide provides an in-depth technical overview of Arginine Vasopressin-d5 (AVP-d5), a deuterated stable isotope-labeled internal standard. We will explore its molecular characteristics, the fundamental principles of its application in isotope dilution mass spectrometry (IDMS), and a detailed protocol for the robust quantification of AVP in human plasma.

Molecular Profile: Arginine Vasopressin vs. This compound

An ideal internal standard must mimic the physicochemical behavior of the analyte throughout the analytical process.[4] AVP-d5 achieves this by being chemically identical to the native AVP, with the exception of five deuterium (²H) atoms replacing five hydrogen atoms on the phenylalanine residue.[5] This substitution provides a precise mass shift detectable by the mass spectrometer without significantly altering the molecule's extraction efficiency or chromatographic retention time.[6]

Table 1: Comparative Molecular Properties

| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |

| Molecular Formula | C46H65N15O12S2[7][8] | C46H60D5N15O12S2[9][10][11] |

| Average Molecular Weight | ~1084.24 g/mol [8][11][12] | ~1089.26 g/mol [9][10][11] |

| Monoisotopic Mass | ~1083.4378 Da[7] | ~1088.4692 Da[5] |

| Deuteration Site | N/A | Phenylalanine residue (pentadeuteriophenyl)[5] |

The key takeaway from this data is the +5 Dalton mass difference. This allows the mass spectrometer to distinguish and independently measure the analyte (AVP) and the internal standard (AVP-d5), even when they co-elute from the liquid chromatography column. The location of the deuterium atoms on the stable phenyl ring ensures minimal risk of isotopic exchange during sample processing, a critical factor for analytical accuracy.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like AVP-d5 is the cornerstone of the IDMS method.[13][14] This technique is considered a definitive method in analytical chemistry due to its high accuracy.[14] It provides an unparalleled solution for mitigating variability that can arise during the analytical workflow.[4]

The core principle is to add a precise, known amount of AVP-d5 to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[15] Because AVP-d5 is chemically identical to AVP, any loss of analyte during extraction, inconsistency in injection volume, or fluctuation in instrument signal (e.g., ion suppression) will affect both the analyte and the internal standard to the same degree.[16][17]

The mass spectrometer does not measure absolute concentrations. Instead, it measures the ratio of the analyte's signal intensity to the internal standard's signal intensity. By calculating this ratio, the variability is normalized, leading to highly precise and accurate quantification.[]

Protocol: Quantification of AVP in Human Plasma by LC-MS/MS

This protocol outlines a robust method for measuring AVP in human plasma, adapted from principles described in established bioanalytical literature.[3][19] It is intended for research professionals and should be performed in a controlled laboratory setting.

Materials and Reagents

-

Arginine Vasopressin (AVP) reference standard

-

This compound (AVP-d5) internal standard

-

LC-MS grade Water, Acetonitrile, and Methanol

-

Formic Acid (≥98%)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

-

Human Plasma (K2EDTA as anticoagulant)

-

Calibrated pipettes, polypropylene tubes, and a vacuum manifold

Preparation of Standards

-

Stock Solutions (1 mg/mL): Separately dissolve AVP and AVP-d5 in LC-MS grade water.

-

Working Solutions: Perform serial dilutions of the stock solutions in a surrogate matrix (e.g., water or stripped plasma) to prepare:

-

A set of calibration standards (e.g., 0.2 to 50 pg/mL).

-

Quality control (QC) samples at low, medium, and high concentrations.

-

An internal standard (IS) working solution of AVP-d5 at a fixed concentration (e.g., 100 pg/mL).

-

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is essential to remove plasma proteins, salts, and phospholipids that interfere with LC-MS/MS analysis and cause ion suppression.[16] A mixed-mode cation exchange sorbent is effective for retaining the basic AVP peptide.

-

Sample Spiking: To 250 µL of plasma sample, calibrator, or QC, add 25 µL of the AVP-d5 IS working solution. Vortex briefly.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. This step activates the sorbent for optimal binding.

-

Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water. These washes remove hydrophilic impurities and salts while the analyte remains bound.

-

Elution: Elute the AVP and AVP-d5 from the cartridge with 1 mL of 5% formic acid in 80:20 acetonitrile/water. The acidic and organic elution buffer disrupts the sorbent interaction, releasing the analyte.

-

Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). This step concentrates the sample for improved sensitivity.

LC-MS/MS Parameters

Causality: The liquid chromatography step separates AVP from other endogenous components that were not removed by SPE. The triple quadrupole mass spectrometer provides high selectivity and sensitivity by using Multiple Reaction Monitoring (MRM).

Table 2: Suggested LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for peptide separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the peptide from the C18 column. |

| Gradient | 5% B to 45% B over 5 min | A gradient is required to effectively elute the peptide with a sharp peak. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 10 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for peptides; AVP carries a positive charge. |

| MRM Transition (AVP) | e.g., 542.8 -> 328.3 | Precursor-to-product ion transition specific to native AVP.[19] |

| MRM Transition (AVP-d5) | e.g., 545.3 -> 331.3 | Mass-shifted transition specific to the internal standard (+2.5 for [M+2H]²⁺). |

Note: The exact m/z values for MRM transitions should be optimized empirically on the specific mass spectrometer being used. The example transitions are based on the doubly charged precursor ion [M+2H]²⁺.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous AVP. Its design as a stable isotope-labeled internal standard allows it to perfectly compensate for analytical variability when used within an Isotope Dilution Mass Spectrometry workflow. The detailed molecular information and validated LC-MS/MS protocol provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to generate high-quality, reliable bioanalytical data for this challenging but vital peptide hormone.

References

-

PubChem. (n.d.). Arginine vasopressin 1-8. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

PubChem. (n.d.). Argenine vasopressin. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank. (n.d.). Arginine Vasopressin. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ProSpec-Tany TechnoGene Ltd. (n.d.). Vasopressin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Vasopressin-impurities. Retrieved from [Link]

-

RayBiotech, Inc. (n.d.). Vasopressin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Britannica. (2025). Isotope dilution. Retrieved from [Link]

-

Takiwaki, M., Nomura, F., Satoh, M., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]

-

Zhang, Q., Li, H., Yang, M., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. [Link]

-

Zhang, D., et al. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. [Link]

-

ResearchGate. (n.d.). The representative structure of Arginine Vasopressin (AVP). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]